molecular formula C23H22N4O7S B11544878 N-({N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide

N-({N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B11544878
M. Wt: 498.5 g/mol
InChI Key: VQGOAOZCTRKFOI-BUVRLJJBSA-N
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Description

N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound that features multiple functional groups, including nitro, sulfonamide, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent purification techniques like recrystallization and chromatography, would be standard practice.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various sulfonamide derivatives.

Scientific Research Applications

N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide: Unique due to its combination of functional groups.

    N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide: Similar in structure but may differ in the position or type of substituents.

Uniqueness

The uniqueness of N-({N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H22N4O7S/c1-33-20-13-8-9-17(23(20)34-2)15-24-25-22(28)16-26(18-10-4-3-5-11-18)35(31,32)21-14-7-6-12-19(21)27(29)30/h3-15H,16H2,1-2H3,(H,25,28)/b24-15+

InChI Key

VQGOAOZCTRKFOI-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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